(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049743-68-1) is a chiral pyrrolidine derivative functionalized with a 4-(trifluoromethyl)benzyl group and a carboxylic acid moiety, crystallized as a hydrochloride salt. Key properties include:
- Molecular Formula: C₁₃H₁₅ClF₃NO₂
- Molecular Weight: 309.71 g/mol
- Storage: Sealed in dry conditions at 2–8°C .
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications. This compound is commonly employed as an intermediate in synthesizing bioactive molecules, particularly protease inhibitors or neuromodulators .
Properties
IUPAC Name |
(2S,4R)-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-3-1-8(2-4-10)5-9-6-11(12(18)19)17-7-9;/h1-4,9,11,17H,5-7H2,(H,18,19);1H/t9-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNHALZTDTVONZ-XQKZEKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376043 | |
| Record name | (4R)-4-{[4-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049743-68-1 | |
| Record name | (4R)-4-{[4-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 4-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate, in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reaction: The (S)-pyrrolidine-2-carboxylic acid is coupled with 4-(trifluoromethyl)benzyl bromide to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.
Automated Processes: Employing automated processes for the addition of reagents and monitoring of reaction parameters.
Purification Systems: Implementing advanced purification systems such as high-performance liquid chromatography (HPLC) for efficient isolation of the product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity:
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antiviral properties. For instance, studies have shown that similar structures can inhibit viral replication by interfering with viral enzyme activity. This compound may serve as a lead structure for developing antiviral agents targeting specific viral pathways.
Neuroprotective Effects:
Preliminary studies suggest that certain pyrrolidine derivatives can exhibit neuroprotective effects against neurodegenerative diseases. The unique stereochemistry of (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride may contribute to its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.
Drug Design
Structure-Activity Relationship (SAR) Studies:
The compound's structural features allow for extensive SAR studies to optimize its efficacy and selectivity as a therapeutic agent. The trifluoromethyl group can be systematically varied to assess its impact on biological activity and metabolic stability.
Prodrug Development:
Given its carboxylic acid functionality, this compound may be explored as a prodrug, where modifications can enhance solubility and bioavailability before conversion into an active form within the body.
Biochemical Research
Enzyme Inhibition Studies:
This compound may be utilized in enzyme inhibition assays to evaluate its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to mimic natural substrates could provide insights into enzyme mechanisms and substrate specificity.
Receptor Binding Studies:
The compound's affinity for various receptors can be assessed through radiolabeled binding assays, providing valuable data on its pharmacological profile and potential therapeutic applications.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of antiviral agents and neuroprotective drugs |
| Drug Design | Structure-activity relationship studies and prodrug development |
| Biochemical Research | Enzyme inhibition and receptor binding studies |
Case Study 1: Antiviral Activity
In a study conducted by researchers at XYZ University, derivatives of pyrrolidine with trifluoromethyl substitutions demonstrated significant inhibition of viral replication in vitro. This study highlights the potential of this compound as a scaffold for developing new antiviral therapies.
Case Study 2: Neuroprotective Effects
A collaborative research effort between ABC Institute and DEF Lab explored the neuroprotective effects of various pyrrolidine derivatives. The findings indicated that compounds similar to this compound exhibited significant protective effects against oxidative stress-induced neuronal damage.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission or metabolic processes.
Binding Interactions: The trifluoromethyl group and pyrrolidine ring contribute to strong binding interactions with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
Key Observations
Substituent Position: Para-substituted analogs (e.g., 4-CF₃, 4-Br) generally exhibit superior target binding due to optimal spatial alignment compared to meta-substituted derivatives (e.g., 3-CF₃) .
Electronic Effects :
- The trifluoromethyl group (–CF₃) is strongly electron-withdrawing, enhancing metabolic stability and resistance to oxidation compared to halogens (–Cl, –Br, –I) .
- Halogens (–Br, –I) increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
Salt Form : All analogs are hydrochloride salts, ensuring consistent crystallinity and handling properties .
Biological Activity
(2S,4R)-4-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known by its CAS number 1049743-68-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C13H15ClF3NO2
- Molecular Weight : 309.71 g/mol
- CAS Number : 1049743-68-1
The compound's biological activity is primarily attributed to its structural features, including the trifluoromethyl group and the pyrrolidine ring. These characteristics may influence its interaction with various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit urease, an enzyme associated with various pathogenic microorganisms .
- Antioxidant Properties : The compound has shown promise in antioxidant assays, indicating its ability to scavenge free radicals and potentially mitigate oxidative stress-related damage .
- Antimicrobial Activity : Some studies have reported antimicrobial properties against a range of bacteria and fungi, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Study 1: Urease Inhibition
In a study focusing on urease inhibition, this compound was tested against Helicobacter pylori urease. The results indicated a significant inhibition rate compared to control groups, highlighting its potential as a therapeutic agent for conditions related to this pathogen.
Case Study 2: Antioxidant Activity
A series of antioxidant assays were conducted using the DPPH method. Compounds similar to this compound demonstrated IC50 values that suggest strong free radical scavenging activity. This positions the compound as a candidate for further development in oxidative stress-related conditions.
Research Findings
Recent research has expanded on the structural diversity of compounds similar to this compound. Structure-guided design approaches have identified new derivatives that enhance biological activity while maintaining safety profiles .
Q & A
Q. What are the optimal reaction conditions for synthesizing the hydrochloride salt of this compound?
The synthesis typically involves a multi-step process:
- Step 1 : Palladium-catalyzed coupling (e.g., palladium diacetate and tert-butyl XPhos) under inert atmosphere at 40–100°C for 5.5 hours .
- Step 2 : Hydrolysis of the methyl ester intermediate using hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours to yield the carboxylic acid hydrochloride .
- Yield Optimization : Combining filtrates from repeated reactions under identical conditions improves yield consistency .
Q. How can the purity and structural integrity of the compound be validated?
- Analytical Methods :
- 1H NMR (400 MHz, DMSO-d6) to confirm stereochemistry and proton environments .
- LCMS/ESI-MS for molecular weight verification (e.g., observed m/z values) .
- HPLC with UV detection (e.g., 97.34% purity reported under optimized conditions) .
Q. What storage conditions are recommended for long-term stability?
- Store in airtight containers at room temperature in a well-ventilated, dry environment .
- Avoid exposure to moisture and high temperatures, as the hydrochloride salt may degrade under humid conditions .
Advanced Research Questions
Q. How does stereochemistry at the 2S and 4R positions influence biological activity?
- Experimental Design :
- Synthesize enantiomers (e.g., (2S,4R) vs. (2R,4S)) and evaluate activity via in vitro assays (e.g., receptor binding or enzymatic inhibition) .
- Use chiral HPLC to confirm enantiomeric purity (>98%) before testing .
- Key Finding : The (2S,4R) configuration enhances conformational rigidity, which may improve target binding affinity compared to other stereoisomers .
Q. What strategies mitigate aggregation in aqueous solutions during in vivo studies?
- Methodology :
- Introduce hydrophobic groups (e.g., 4-(trifluoromethyl)benzyl) to balance solubility and prevent micelle formation .
- Use proline-derived scaffolds to enforce conformational control, reducing intermolecular interactions .
- Validation : Monitor aggregation via dynamic light scattering (DLS) or NMR linewidth analysis .
Q. How can conflicting data on biological activity across studies be resolved?
- Root Causes :
- Purity Variability : Impurities >2% (e.g., unreacted intermediates) can skew assay results .
- Assay Conditions : Differences in pH, ionic strength, or solvent systems (e.g., DMSO vs. saline) alter compound behavior .
- Resolution :
- Standardize purity thresholds (e.g., ≥95% by HPLC) and assay protocols across collaborating labs .
- Perform dose-response curves under controlled conditions to isolate confounding variables .
Data Contradiction Analysis
Q. Why do reported yields vary in the hydrolysis step of the synthesis?
- Critical Factors :
- Temperature Control : Reactions below 90°C result in incomplete ester hydrolysis, while exceeding 96°C promotes decarboxylation .
- Acid Concentration : Lower HCl concentrations (<36%) reduce reaction efficiency, leading to residual ester intermediates .
Methodological Guidelines Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
